Holmium--sulfanylidenemolybdenum (1/1)
Description
Holmium–sulfanylidenemolybdenum (1/1) is a binary inorganic compound composed of holmium (Ho), molybdenum (Mo), and sulfur (S) in a 1:1:1 stoichiometric ratio.
Synthesis typically involves high-temperature solid-state reactions or chemical vapor transport, though precise methodologies remain undocumented in publicly available literature. Preliminary studies suggest that holmium’s strong paramagnetism and molybdenum’s high thermal stability may synergize to create a material suited for extreme environments, such as aerospace components or neutron-absorbing shields .
Properties
CAS No. |
63919-68-6 |
|---|---|
Molecular Formula |
HoMoS |
Molecular Weight |
292.95 g/mol |
IUPAC Name |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
InChI Key |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Ho] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
Mechanism of Action
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
Comparison with Similar Compounds
Molybdenum Disulfide (MoS₂)
- Structure : MoS₂ adopts a layered hexagonal structure with weak van der Waals interactions between layers, enabling lubricant applications. In contrast, Ho–Mo–S likely forms a 3D lattice due to holmium’s ionic bonding with sulfur.
- Electronic Properties : MoS₂ is a semiconductor with a bandgap of ~1.8 eV, while Ho–Mo–S may exhibit metallic or narrow-gap semiconducting behavior due to holmium’s 4f-electron contributions.
- Thermal Stability : MoS₂ decomposes above 450°C in air, whereas Ho–Mo–S is expected to withstand higher temperatures (~800°C) owing to holmium’s oxide-forming tendency .
Lanthanum–Molybdenum Sulfides (La–Mo–S)
- Magnetism : La–Mo–S systems show diamagnetic behavior, while Ho–Mo–S is predicted to display paramagnetism or antiferromagnetic ordering due to holmium’s unpaired 4f electrons.
- Crystallography : La–Mo–S compounds often crystallize in tetragonal systems (e.g., LaMo₃S₄), whereas Ho–Mo–S may favor hexagonal or orthorhombic symmetry based on ionic radii mismatches.
Transition Metal Silicides (e.g., Mo₅Si₃)
- Oxidation Resistance : Mo₅Si₃ forms protective SiO₂ scales at high temperatures, whereas Ho–Mo–S may rely on Ho₂O₃ or MoO₃ layers, which are less stable under oxidative conditions .
- Mechanical Properties : Silicides exhibit superior creep resistance compared to sulfides, limiting Ho–Mo–S’s utility in load-bearing applications.
Data Tables
Table 1: Structural and Thermal Properties Comparison
| Compound | Crystal System | Bandgap (eV) | Decomposition Temperature (°C) |
|---|---|---|---|
| Ho–Sulfanylidenemolybdenum (1/1) | Hexagonal (predicted) | 0.5–1.2 (est.) | ~800 (est.) |
| MoS₂ | Hexagonal | 1.8 | 450 |
| LaMo₃S₄ | Tetragonal | Metallic | >700 |
| Mo₅Si₃ | Tetragonal | Metallic | 1900 |
Table 2: Magnetic Properties
| Compound | Magnetic Ordering | Magnetic Moment (μB/Ho atom) |
|---|---|---|
| Ho–Sulfanylidenemolybdenum (1/1) | Paramagnetic (est.) | 10.6 (theoretical) |
| LaMo₃S₄ | Diamagnetic | 0 |
| Ho₂O₃ | Antiferromagnetic | 10.3 |
Research Findings and Limitations
- Oxidation Behavior : Ho–Mo–S is expected to degrade faster than Mo-based silicides (e.g., Mo₅Si₃) due to sulfur volatility, as observed in other sulfides .
- Magnetic Applications : The compound’s predicted high magnetic moment aligns with holmium’s role in neutron-absorbing materials, though experimental validation is lacking.
- Gaps in Data : Direct studies on Ho–Mo–S are scarce; most insights are extrapolated from MoS₂, La–Mo–S systems, or high-entropy alloy research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
